Cas no 3438-53-7 (5-bromo-6-phenyl-4-pyrimidinol)
5-bromo-6-phenyl-4-pyrimidinol Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-6-phenyl-4-pyrimidinol
- 4(3H)-Pyrimidinone, 5-bromo-6-phenyl-
- 5-Bromo-4-phenylpyrimidine-6-one
- 5-Bromo-6-phenylpyrimidin-4(3H)-one
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5-bromo-6-phenyl-4-pyrimidinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641122-100mg |
5-Bromo-6-phenylpyrimidin-4(3H)-one |
3438-53-7 | 98% | 100mg |
¥2261.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641122-1g |
5-Bromo-6-phenylpyrimidin-4(3H)-one |
3438-53-7 | 98% | 1g |
¥9044.00 | 2024-05-17 |
5-bromo-6-phenyl-4-pyrimidinol Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-bromo-6-phenyl-4-pyrimidinol
Professional Introduction to 5-bromo-6-phenyl-4-pyrimidinol (CAS No. 3438-53-7)
5-bromo-6-phenyl-4-pyrimidinol, with the chemical formula C₈H₅BrN₂O, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound belongs to the pyrimidine class, which is widely recognized for its biological and pharmacological activities. The presence of both bromine and phenyl substituents on the pyrimidine ring enhances its reactivity and potential utility in synthetic chemistry and drug development.
The compound's unique structural features make it a valuable intermediate in the synthesis of various pharmacologically active molecules. Pyrimidine derivatives are well-documented for their roles in inhibiting enzymes and receptors involved in critical biological pathways, including those related to cancer, inflammation, and infectious diseases. The bromo group on the pyrimidine ring is particularly noteworthy, as it serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex molecular architectures, enabling the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of 5-bromo-6-phenyl-4-pyrimidinol in the design of small-molecule inhibitors. For instance, studies have demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, which are pivotal in targeted cancer therapies. The phenyl ring contributes to the compound's binding affinity by forming π-stacking interactions with biological targets, improving its pharmacokinetic properties. Moreover, the pyrimidinol moiety introduces a hydroxyl group that can participate in hydrogen bonding interactions, further enhancing binding specificity.
In clinical research, derivatives of 5-bromo-6-phenyl-4-pyrimidinol have shown promise in preclinical models for treating chronic inflammatory disorders. The bromine atom allows for selective modifications that can fine-tune the compound's pharmacological profile, making it an attractive scaffold for structure-activity relationship (SAR) studies. Researchers have explored its potential in developing antiviral agents as well, leveraging its ability to disrupt viral replication mechanisms by inhibiting essential enzymes.
The synthetic utility of 5-bromo-6-phenyl-4-pyrimidinol extends beyond pharmaceutical applications. It serves as a key building block in material science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the pyrimidine and phenyl rings enables efficient charge transport properties, making it relevant in electronic device fabrication. Additionally, its stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes.
From a chemical biology perspective, 5-bromo-6-phenyl-4-pyrimidinol has been employed in studying enzyme inhibition mechanisms. Its structural features allow it to mimic natural substrates or transition states, providing insights into catalytic processes at the molecular level. This has been particularly valuable in understanding metabolic pathways and developing enzyme-based therapeutics. The compound's ability to interact with biological macromolecules has also been exploited in designing probes for biochemical assays.
The industrial production of 5-bromo-6-phenyl-4-pyrimidinol adheres to stringent quality control measures to ensure consistency and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the compound from reaction mixtures. Its handling requires adherence to standard laboratory protocols to maintain safety and efficacy during storage and transportation.
Future research directions for 5-bromo-6-phenyl-4-pyrimidinol include exploring its role in drug discovery through high-throughput screening (HTS) campaigns. The compound's structural versatility suggests that it could be modified to target additional therapeutic areas beyond cancer and inflammation. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications.
In summary, 5-bromo-6-phenyl-4-pyrimidinol (CAS No. 3438-53-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and chemical biology. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its reactivity allows for further functionalization through diverse synthetic methodologies. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.
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